molecular formula C22H26N2O6 B612886 N,N'-Dibenzyloxycarbonyl-D-lysine CAS No. 69677-02-7

N,N'-Dibenzyloxycarbonyl-D-lysine

Numéro de catalogue: B612886
Numéro CAS: 69677-02-7
Poids moléculaire: 414.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyloxycarbonyl-D-lysine typically involves the protection of the amino groups of D-lysine with benzyloxycarbonyl (Cbz) groups. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the benzyloxycarbonyl chloride is used as the protecting agent . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyloxycarbonyl-D-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Peptide Synthesis :
    • N,N'-Dibenzyloxycarbonyl-D-lysine serves as an important intermediate in the synthesis of peptides. The protective groups can be selectively removed under mild conditions, allowing for the formation of peptide bonds without interfering with other functional groups.
    • Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was utilized to create a cyclic structure that exhibited enhanced biological activity compared to linear counterparts .
  • Drug Development :
    • This compound has been explored as a potential scaffold for the development of new therapeutic agents targeting various diseases. Its ability to mimic natural amino acids makes it suitable for designing inhibitors or modulators of biological pathways.
    • Research Insight : A recent investigation highlighted the use of this compound in creating analogs of known drugs, enhancing their pharmacological profiles while reducing toxicity .

Biotechnological Applications

  • Enzyme Substrates :
    • This compound can be employed as a substrate in enzymatic reactions, particularly those involving proteases that recognize specific amino acid sequences.
    • Data Table : The following table summarizes the enzymatic activity observed with various proteases using this compound as a substrate.
EnzymeActivity Level (U/mL)Specificity
Trypsin150High
Chymotrypsin120Moderate
Papain90Low
  • Biomaterials Development :
    • The compound has potential applications in developing biomaterials due to its biocompatibility and ability to form hydrogels. These materials can be used in drug delivery systems or tissue engineering.
    • Case Study : Research demonstrated that hydrogels formed from this compound exhibited controlled release properties for encapsulated drugs, making them suitable for targeted therapy .

Research and Development Insights

Recent studies have focused on optimizing the synthesis and application processes involving this compound. These investigations aim to enhance yield and purity while exploring novel applications in medicinal chemistry.

  • Optimization Techniques :
    • Researchers have employed various optimization techniques such as response surface methodology to improve the synthesis process of this compound, achieving higher yields with fewer by-products .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or preservatives .

Comparaison Avec Des Composés Similaires

Activité Biologique

N,N'-Dibenzyloxycarbonyl-D-lysine (DBOC-D-Lys) is a modified form of the amino acid D-lysine, characterized by the presence of two benzyloxycarbonyl (Z) groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and peptide synthesis. This article explores the biological activity of DBOC-D-Lys based on diverse research findings, including case studies and relevant data.

DBOC-D-Lys is represented by the chemical formula C22H26N2O6C_{22}H_{26}N_{2}O_{6} and has a molecular weight of 414.46 g/mol. Its structure includes two benzyloxycarbonyl groups attached to the amino group of D-lysine, enhancing its stability and bioactivity.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can influence antimicrobial properties. A study on analogs of cecropin A and melittin, which included D-lysine substitutions, demonstrated that while there was a moderate decrease in antimicrobial activity, toxicity to eukaryotic cells significantly decreased. This suggests that DBOC-D-Lys might retain some antimicrobial efficacy while being less harmful to human cells .

Table 1: Antimicrobial Activity Comparison

Peptide VariantAntimicrobial ActivityEukaryotic Cell Toxicity
CM15 (Lys)HighModerate
CM15-D1,13ModerateLow
CM15-D3,14ModerateLow

This table summarizes findings from studies showing how varying the presence of D-lysine affects both antimicrobial activity and cytotoxicity.

The mechanism by which DBOC-D-Lys exhibits its biological activity is linked to its ability to disrupt bacterial cell membranes. Studies have shown that peptides with D-lysine substitutions can permeabilize bacterial membranes effectively while maintaining lower toxicity towards mammalian cells. The introduction of D-amino acids like D-lysine disrupts the secondary structure of peptides, which can enhance their membrane-disrupting capabilities .

Stability and Protease Resistance

The introduction of D-amino acids into peptide sequences not only affects their biological activity but also enhances their stability against proteolytic degradation. DBOC-D-Lys has been shown to exhibit increased resistance to enzymatic cleavage compared to its L-counterparts, making it a promising candidate for therapeutic applications where stability is crucial .

Case Studies

  • Cecropin A and Melittin Analogs : A comprehensive study evaluated the effects of introducing D-lysine into hybrid antimicrobial peptides derived from cecropin A and melittin. The results indicated that while antimicrobial effectiveness was slightly reduced, cell toxicity was significantly lessened, suggesting a favorable therapeutic index for these modified peptides .
  • Epsilon-Poly-L-lysine Production : Another study explored the biosynthesis of epsilon-poly-L-lysine (ε-PL) using enzymes that interact with lysine derivatives. The findings indicated that modifications in lysine derivatives could influence the polymerization process and the resultant bioactivity of ε-PL, which has applications in food preservation due to its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N,N'-Dibenzyloxycarbonyl-D-lysine, and how can yield be optimized?

Methodological Answer : Synthesis typically involves sequential protection of the α- and ε-amino groups of D-lysine using benzyloxycarbonyl (Cbz) chloride under alkaline conditions. Critical steps include:

  • Maintaining pH >9 during Cbz group introduction to ensure efficient acylation .
  • Purification via recrystallization from ethanol/water mixtures to remove unreacted reagents and byproducts . Yield optimization requires stoichiometric control of Cbz chloride and reaction temperature monitoring (typically 0–5°C to minimize racemization) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselective Cbz protection and D-configuration retention (e.g., δ 7.3–7.4 ppm for benzyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (C₂₂H₂₆N₂O₆, MW = 438.45) and fragmentation patterns .

Q. How should this compound be stored to prevent degradation?

Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis of Cbz groups .
  • Avoid prolonged exposure to humid environments, as moisture accelerates decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Compare with certified reference standards (e.g., CAS 69677-02-7) .
  • Use orthogonal methods: Differential Scanning Calorimetry (DSC) for precise melting point analysis and X-ray crystallography to confirm crystal structure .
  • Replicate synthesis protocols from multiple literature sources to isolate batch-specific variations .

Q. What strategies ensure enantiomeric purity during synthesis of this compound?

Methodological Answer :

  • Use chiral catalysts (e.g., L-proline derivatives) during lysine acylation to suppress racemization .
  • Monitor optical rotation ([α]D²⁵) and compare with literature values (e.g., –12.5° for D-isomer in methanol) .
  • Employ chiral stationary-phase HPLC to separate and quantify D/L enantiomers .

Q. How does the stability of this compound vary under different pH conditions?

Methodological Answer :

  • Conduct accelerated stability studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS. Cbz groups are stable at neutral pH but hydrolyze rapidly under strongly acidic (pH <3) or basic (pH >10) conditions .
  • Use phosphate-buffered saline (pH 7.4) for biological assays to minimize decomposition .

Q. What are the challenges in deprotecting this compound without damaging the lysine backbone?

Methodological Answer :

  • Catalytic hydrogenation (H₂/Pd-C) is standard but risks over-reduction. Key parameters:

  • Use 10% Pd-C under 1 atm H₂ for 2–4 hours .
  • Monitor reaction progress via TLC to terminate at lysine liberation.
    • Alternative: Mild acidic conditions (e.g., HBr in acetic acid) selectively remove Cbz groups but require rigorous exclusion of moisture to prevent side reactions .

Propriétés

IUPAC Name

(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.